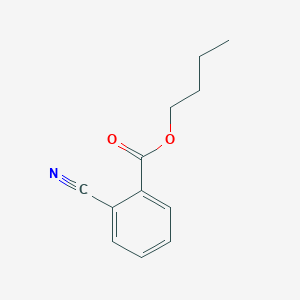![molecular formula C14H12O3 B14184399 2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione CAS No. 923025-85-8](/img/structure/B14184399.png)
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione is an organic compound with a complex structure that includes a methoxy group, a phenyl ring, and a cyclopentene ring
Métodos De Preparación
The synthesis of 2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature. This reaction produces an orange precipitate, which is then filtered and washed with methanol to obtain the pure compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with NaBH4 can lead to the formation of secondary amines, which are important intermediates in the synthesis of pharmaceuticals and other compounds .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of enzyme interactions and metabolic pathways. In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Industrial applications include its use in the production of dyes, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione can be compared with similar compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol. These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Propiedades
Número CAS |
923025-85-8 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
2-[methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C14H12O3/c1-9-8-11(15)12(13(9)16)14(17-2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
GYSLAAOUSQJHQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(C2=CC=CC=C2)OC)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)

![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
![O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14184346.png)

![D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14184361.png)

![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)



![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)
![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)

